![molecular formula C16H20N2O2 B7504389 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also known as BMD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. BMD has been found to exhibit various biological and pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
Mécanisme D'action
The mechanism of action of 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, this compound has been shown to inhibit the replication of various viruses by targeting different stages of the viral life cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of cellular signaling pathways, inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Furthermore, this compound has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is its potent antitumor activity and low toxicity towards normal cells, making it an attractive candidate for cancer therapy. In addition, this compound has been found to possess anti-inflammatory and antiviral properties, which could be useful in the treatment of various inflammatory and viral diseases. However, one of the limitations of this compound is its complex synthesis method, which could hinder its large-scale production and clinical translation.
Orientations Futures
There are several future directions for the research on 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, including the investigation of its potential therapeutic applications in other disease conditions, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and analogs of this compound could enhance its therapeutic potential and facilitate its clinical translation. Finally, the elucidation of the molecular mechanisms underlying the biological and pharmacological properties of this compound could provide valuable insights into the development of novel therapeutics.
Méthodes De Synthèse
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be synthesized through a multistep process involving the condensation of 2,4-pentanedione with benzylamine, followed by cyclization with methylamine. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, this compound has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Furthermore, this compound has been investigated for its antiviral activity against various viruses, including HIV, SARS-CoV, and HCV.
Propriétés
IUPAC Name |
3-benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-5-6-10-16(12)14(19)18(15(20)17-16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSXFLMAGWSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
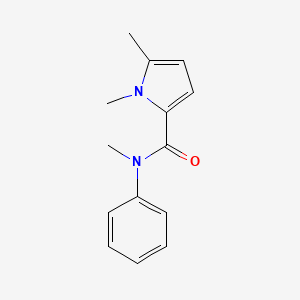
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
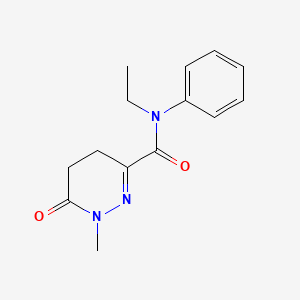
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[3-(4-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7504345.png)
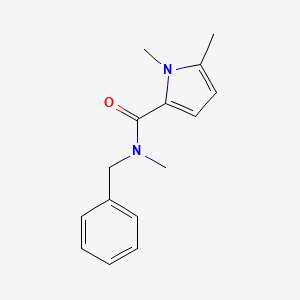
![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)
![4-[[1-Benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7504367.png)
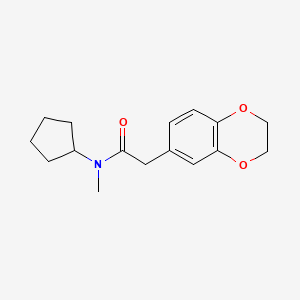
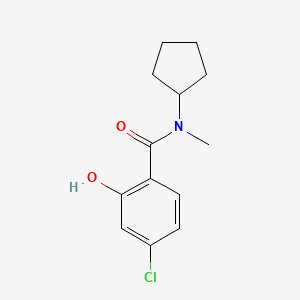
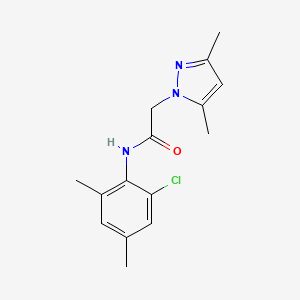
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)
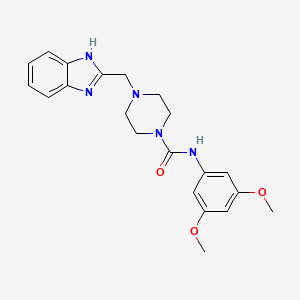
![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
